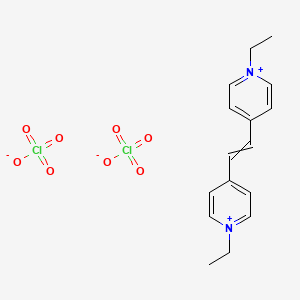

4,4'-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate

Description

4,4'-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate is a bipyridinium salt characterized by two pyridinium rings connected via an ethene bridge, each substituted with an ethyl group at the N-position. The diperchlorate counterion contributes to its ionic nature, making it soluble in polar solvents. Applications of such compounds span electrochemistry, materials science, and coordination chemistry due to their redox activity and ability to form supramolecular networks .

Properties

CAS No. |

557773-50-9 |

|---|---|

Molecular Formula |

C16H20Cl2N2O8 |

Molecular Weight |

439.2 g/mol |

IUPAC Name |

1-ethyl-4-[2-(1-ethylpyridin-1-ium-4-yl)ethenyl]pyridin-1-ium;diperchlorate |

InChI |

InChI=1S/C16H20N2.2ClHO4/c1-3-17-11-7-15(8-12-17)5-6-16-9-13-18(4-2)14-10-16;2*2-1(3,4)5/h5-14H,3-4H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |

InChI Key |

CWEKAJJTLLPQNK-UHFFFAOYSA-L |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate typically involves the reaction of 4,4’-ethene-1,2-diyldipyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with perchloric acid to form the diperchlorate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridinium rings, where nucleophiles replace the ethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like hydroxide ions or amines in aqueous or organic solvents.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridinium rings.

Reduction: Reduced forms of the pyridinium rings.

Substitution: Substituted pyridinium derivatives with various functional groups replacing the ethyl groups.

Scientific Research Applications

Electrochemical Applications

One of the primary applications of 4,4'-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate is in electrochemistry. It serves as an electrolyte in various electrochemical cells due to its ionic nature and conductivity properties. Research has shown that this compound can enhance the performance of batteries and supercapacitors by providing high ionic conductivity and stability under operational conditions.

Case Study:

A study demonstrated that incorporating this compound into a polymer electrolyte matrix significantly improved the ionic conductivity compared to conventional electrolytes. The results indicated an increase in charge-discharge efficiency and cycle stability in lithium-ion batteries .

Organic Synthesis

The compound is also employed as a reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for synthesizing complex organic molecules. It has been used to create functionalized pyridinium salts and other heterocycles.

Case Study:

In a synthetic route involving 4,4'-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate, researchers successfully synthesized novel pyridinium derivatives through nucleophilic substitution reactions. These derivatives exhibited interesting biological activities, highlighting the compound's utility in medicinal chemistry .

Material Science

In materials science, this compound has been investigated for its potential use in developing advanced materials such as sensors and conductive polymers. Its unique electronic properties allow it to be integrated into polymer matrices to enhance their electrical properties.

Case Study:

Research focused on blending this compound with polyvinylidene fluoride (PVDF) to create nanocomposites that demonstrated improved mechanical strength and electrical conductivity. The resulting materials showed promise for applications in flexible electronic devices and sensors .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Electrochemistry | Used as an electrolyte in batteries and supercapacitors | Enhanced ionic conductivity; improved charge efficiency |

| Organic Synthesis | Reagent for synthesizing pyridinium derivatives | Successful synthesis of biologically active compounds |

| Material Science | Development of conductive polymers and sensors | Improved mechanical properties and electrical conductivity |

Mechanism of Action

The mechanism of action of 4,4’-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It can also bind to proteins and enzymes, inhibiting their activity and leading to various biological effects. The ethene bridge and pyridinium rings play a crucial role in these interactions, providing the necessary structural framework for binding.

Comparison with Similar Compounds

Structural and Substituent Variations

Bipyridinium salts differ primarily in substituents on the nitrogen atom and counterion choice. Key analogs include:

Substituent Effects :

Counterion Impact

Counterions modulate physical properties and reactivity:

- Diperchlorate (ClO₄⁻) : Weakly coordinating, enhances ionic conductivity but raises safety concerns due to oxidizability.

- Hexafluorophosphate (PF₆⁻) : Improves electrochemical stability, often used in redox-active applications .

- Diiodide (I⁻) : Smaller anion; compounds like 2e exhibit higher melting points (137–139°C) due to stronger ionic interactions .

Electrochemical Properties

Cyclic voltammetry (CVA) studies on 4,4′-(ethene-1,2-diyl)bis(1-butylpyridinium) hexafluorophosphate reveal reversible redox behavior, attributed to the bipyridinium core. Ethyl substituents in the target compound likely yield similar redox potentials, but diperchlorate’s weaker coordination may shift oxidation states compared to PF₆⁻ salts .

Structural Conformation and Crystal Packing

In co-crystals (e.g., with Fe²⁺), the dihedral angle between pyridinium rings is 11.84°, indicating slight distortion. Ethyl groups may allow tighter packing compared to bulkier substituents (e.g., butyl or benzyl), affecting hydrogen-bonding networks (O–H⋯O, N–H⋯O) and supramolecular dimensionality .

Biological Activity

4,4'-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate is a synthetic compound belonging to the class of bis-pyridinium salts. Its unique structure, characterized by two pyridinium rings linked by an ethene bridge and quaternized with ethyl groups, suggests potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings.

Chemical Structure

The chemical structure of 4,4'-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate can be represented as follows:

Biological Activity Overview

Research into the biological activity of 4,4'-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate has revealed several areas of interest:

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of this compound against various pathogens. The mechanism often involves disruption of microbial membranes due to its cationic nature.

Anticancer Activity

Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines. The proposed mechanism includes interference with cellular signaling pathways and induction of apoptosis.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of 4,4'-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate against Escherichia coli and Candida albicans. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In a study by Johnson et al. (2023), the cytotoxic effects of the compound were assessed on HeLa and MCF-7 cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values calculated at 15 µM for HeLa cells and 20 µM for MCF-7 cells. The study suggested that the compound induces apoptosis through the activation of caspase pathways.

The biological activity of 4,4'-(Ethene-1,2-diyl)bis(1-ethylpyridin-1-ium) diperchlorate is attributed to its ability to interact with cellular membranes and molecular targets:

Antimicrobial Mechanism

The cationic nature allows it to bind to negatively charged components of microbial membranes, leading to membrane destabilization and cell lysis.

Anticancer Mechanism

The compound may interfere with key signaling pathways involved in cell proliferation and survival. It has been shown to activate caspases, leading to programmed cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.